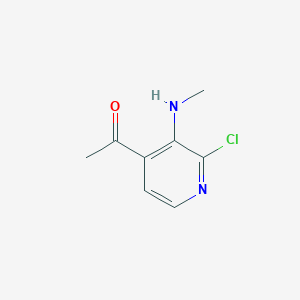
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone is a chemical compound with significant interest in various scientific fields It is a pyridine derivative, characterized by the presence of a chloro group, a methylamino group, and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and subsequent acylation to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone include:
2-Chloro-3-(methylamino)pyridine: Lacks the ethanone group, affecting its reactivity and applications.
1-(2-Chloro-3-aminopyridin-4-yl)ethanone: Similar structure but without the methyl group, leading to different biological activity.
1-(2-Bromo-3-(methylamino)pyridin-4-yl)ethanone: The bromo group can alter the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
2089318-93-2 |
|---|---|
Fórmula molecular |
C8H9ClN2O |
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
1-[2-chloro-3-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)6-3-4-11-8(9)7(6)10-2/h3-4,10H,1-2H3 |
Clave InChI |
FMYJZJUTHJNFRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


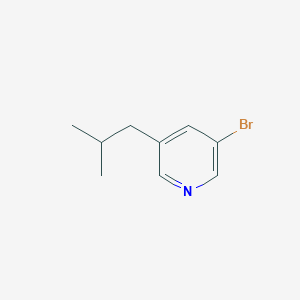

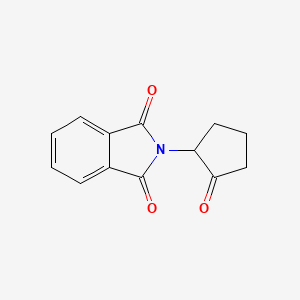
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

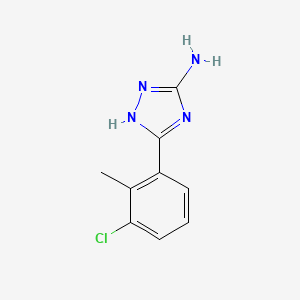
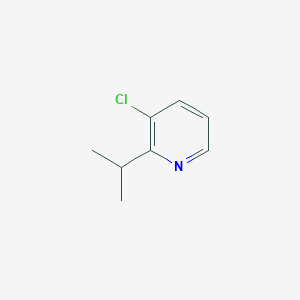
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
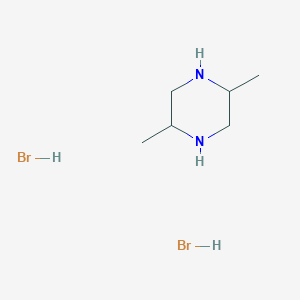
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
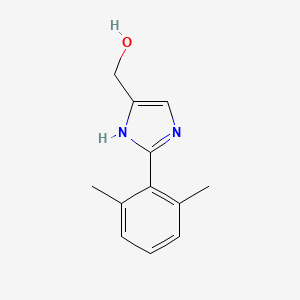
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
